6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline core substituted with methoxy groups and a phenethyl moiety, contributing to its pharmacological potential.
The compound can be synthesized through various organic reactions involving readily available precursors. Its structural formula is represented as with a molecular weight of approximately 295.39 g/mol. The IUPAC name encapsulates its complex structure, emphasizing the presence of methoxy groups and the phenethyl substituent.
6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline is classified under isoquinoline alkaloids. These compounds are often studied for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
The synthesis of 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:
The synthetic routes often require careful control of reaction conditions to maximize yields and minimize by-products. For instance, the use of continuous flow reactors has been explored for better reaction control in industrial settings .
The molecular structure of 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline consists of a fused ring system with two methoxy groups and a phenethyl side chain. The InChI key for this compound is IVZCKVIXVDUXKA-UHFFFAOYSA-N, which allows for its identification in chemical databases.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 295.39 g/mol |
IUPAC Name | 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI Key | IVZCKVIXVDUXKA-UHFFFAOYSA-N |
6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
The reactivity of this compound allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline often involves interactions with biological targets such as receptors or enzymes.
While specific data on this compound's mechanism may be limited, similar tetrahydroisoquinolines have been shown to interact with neurotransmitter systems in the brain, potentially influencing mood and pain perception pathways .
6,7-Dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in medicinal chemistry due to its structural similarity to known bioactive compounds. Research indicates that derivatives of tetrahydroisoquinolines may possess:
This compound serves as a valuable scaffold for further drug development efforts aimed at enhancing therapeutic efficacy and safety profiles .
Multidrug resistance (MDR) remains a fundamental barrier to successful cancer chemotherapy, characterized by the simultaneous resistance of malignant cells to structurally and mechanistically unrelated anticancer agents. A primary mechanism driving MDR involves the overexpression of ATP-Binding Cassette (ABC) transporters, which function as biological efflux pumps. Among these, P-glycoprotein (P-gp/ABCB1) is the most extensively characterized, alongside Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These proteins utilize ATP hydrolysis to actively expel chemotherapeutic agents from cancer cells, reducing intracellular drug concentrations below therapeutic thresholds [7]. The clinical ramifications are profound, contributing to both de novo and acquired resistance in diverse malignancies. Consequently, intensive research focuses on developing selective inhibitors of these transporters, notably leveraging the 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline scaffold as a privileged structure for novel chemosensitizers.
P-glycoprotein (P-gp) is a 170-kDa transmembrane glycoprotein encoded by the ABCB1 gene. Structurally, it comprises 12 transmembrane domains (TMDs) forming a central drug-binding pore and two nucleotide-binding domains (NBDs) responsible for ATP hydrolysis [7]. Conformational studies reveal that P-gp operates through an alternating-access mechanism:
Table 1: Key Structural and Functional Characteristics of P-Glycoprotein
Feature | Description |
---|---|
Molecular Weight | 170 kDa |
Domains | 12 TMDs (substrate binding/channel formation); 2 NBDs (ATP binding/hydrolysis) |
Mechanism | ATP-dependent conformational change enabling substrate translocation from inner membrane to extracellular space |
Substrate Specificity | Broad: Anthracyclines, vinca alkaloids, taxanes, tyrosine kinase inhibitors |
The 6,7-dimethoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline scaffold demonstrates high affinity for P-gp’s substrate-binding pocket. Derivatives like amide-linked analogues act as competitive inhibitors or non-transported substrates, sterically occluding the binding site for chemotherapeutics without being effluxed themselves. This inhibition restores intracellular accumulation of co-administered drugs like doxorubicin [1]. Crucially, these compounds exhibit selectivity for P-gp over MRP1 and BCRP, minimizing off-target effects [1] [2].
Overexpression of P-gp in tumors correlates strongly with poor treatment outcomes across multiple cancer types:
The clinical translation of P-gp inhibitors has faced significant challenges:
These setbacks underscore the need for inhibitors with optimized efficacy-toxicity profiles. Tetrahydroisoquinoline-based derivatives address this by combining high P-gp affinity with reduced CYP3A4 inhibition. For instance, compound 41 (a 6,7-dimethoxy-THIQ derivative) enhanced vincristine (VCR) cytotoxicity 467.7-fold in resistant esophageal carcinoma (Eca109/VCR) cells while exhibiting negligible cytotoxicity in normal cells—outperforming tariquidar [2].
The discovery of tetrahydroisoquinoline (THIQ) derivatives as MDR reversers originated from structural simplification of natural bisbenzylisoquinoline alkaloids like tetrandrine, which showed moderate P-gp inhibition but poor specificity [2]. Systematic optimization yielded the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold as a pharmacophore core, balancing potency and synthetic feasibility. Key milestones include:
Table 2: Evolution of Tetrahydroisoquinoline-Based P-gp Inhibitors
Generation | Key Modifications | Advantages | Limitations |
---|---|---|---|
Early THIQs | Phenethyl at C-1; 6,7-dimethoxy substitution | Improved potency over natural alkaloids | Ester instability; moderate selectivity |
Amide/Ester Series | Amide isosteres replacing esters | Enhanced plasma stability; RF > 400 for doxorubicin in resistant cells | Variable BCRP/MRP1 inhibition |
Advanced Derivatives | Methoxyaryl substitutions; optimized linkers | RF up to 467.7 for VCR; low cytotoxicity (IC50 > 100 μM in normal cells) | Limited in vivo data |
Contemporary research focuses on diversifying C-1 substitutions and refining aryl domain geometry. For example, introducing methoxyaryl amides at the C-1 position yielded derivatives with submicromolar P-gp inhibition (EC50 < 0.1 μM) and >200-fold reversal of doxorubicin resistance in leukemia models [1]. These advances validate THIQs as a versatile platform for next-generation chemosensitizers.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3